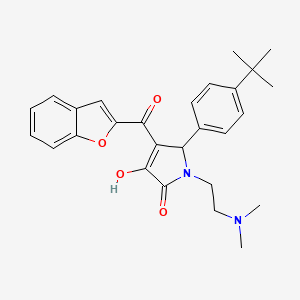

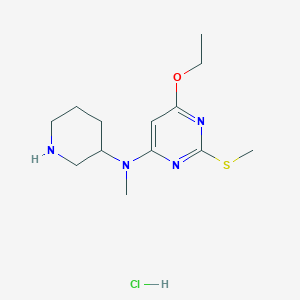

![molecular formula C19H18N6 B2713310 N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 921473-03-2](/img/structure/B2713310.png)

N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

N6-ethyl-N4,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and its derivatives are frequently synthesized for various scientific research purposes. For instance, the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation and ultrasound has been reported, highlighting the utilization of eco-friendly energy sources in the synthesis process. This method affords pyrazolo[1,5-a]pyrimidine derivatives in high yields, showcasing the efficiency of alternative energy sources in chemical synthesis (Al-Zaydi, 2009).

Hydrogen Bonding Studies

Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines explores their hydrogen bonding in two and three dimensions, offering insights into their structural properties. This study synthesized ten new derivatives, analyzing their stoichiometric hydrates and solvent-free forms. The research provided valuable information on the hydrogen-bonded sheet structures of these compounds, which could be relevant for the development of new materials or in the study of molecular interactions (Trilleras et al., 2008).

Development of Disperse Dyes

Pyrazolo[3,4-d]pyrimidine derivatives have been applied to polyester fiber as disperse dyes, demonstrating their utility in the textile industry. The derivatives exhibit varying hues from orange-yellow to orange-red, with their absorption spectral characteristics, fastness properties, and color assessment on polyester fabrics being thoroughly evaluated. This application showcases the versatility of these compounds beyond pharmaceutical uses, highlighting their potential in material science and engineering (Deeb et al., 2014).

Adenosine Receptor Affinity

In pharmacological research, pyrazolo[3,4-d]pyrimidines have been identified as a general class of compounds exhibiting A1 adenosine receptor affinity. This study synthesized analogues of 1-methylisoguanosine with variations at the N1 and N5 positions, testing their A1 adenosine receptor affinity. This research contributes to the understanding of adenosine receptor interactions and could inform the development of therapeutic agents targeting these receptors (Harden et al., 1991).

Anticancer Agents

The synthesis of novel pyrazole-based heterocycles as potential anticancer agents has been explored, with a series of pyrazolylpyridines prepared by reacting ethyl-3-acetyl-1,5-diphenyl-1H-pyrazole-4-carboxylate with various compounds. These derivatives were tested as anticancer agents, showing high activity against human hepatocellular carcinoma cell lines. Such studies highlight the potential of pyrazolo[3,4-d]pyrimidine derivatives in the development of new anticancer therapies (Abdallah et al., 2017).

特性

IUPAC Name |

6-N-ethyl-4-N,1-diphenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6/c1-2-20-19-23-17(22-14-9-5-3-6-10-14)16-13-21-25(18(16)24-19)15-11-7-4-8-12-15/h3-13H,2H2,1H3,(H2,20,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCHPTTOATLTPRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

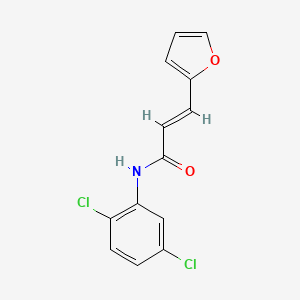

![[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone](/img/structure/B2713229.png)

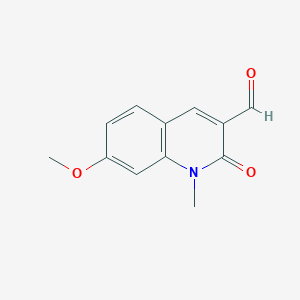

![N-[(6-chloropyridin-3-yl)sulfonyl]-8-ethoxy-2H-chromene-3-carboxamide](/img/structure/B2713231.png)

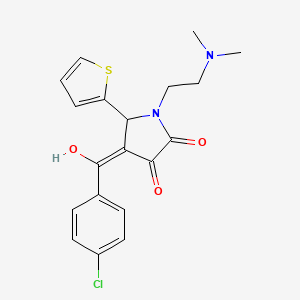

![N-(4-chlorobenzyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2713234.png)

![3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2713236.png)

![N-[(allylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B2713241.png)

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxolan-3-yl]-2-phenylethenesulfonamide](/img/structure/B2713242.png)

![5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride](/img/structure/B2713249.png)